molecular formula C9H12IN3O B5703494 2-(4-iodo-2-methylanilino)acetohydrazide

2-(4-iodo-2-methylanilino)acetohydrazide

Cat. No.: B5703494
M. Wt: 305.12 g/mol
InChI Key: ZGGLMXZMHQKNQJ-UHFFFAOYSA-N
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Description

2-(4-iodo-2-methylanilino)acetohydrazide is a chemical compound with the molecular formula C10H13IN2O It is known for its unique structure, which includes an iodine atom attached to a methylaniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodo-2-methylanilino)acetohydrazide typically involves the reaction of 4-iodo-2-methylaniline with acetohydrazide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels, optimizing reaction conditions for industrial-scale production, and implementing purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-iodo-2-methylanilino)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium azide). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions may result in the formation of new derivatives with different functional groups .

Scientific Research Applications

2-(4-iodo-2-methylanilino)acetohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-iodo-2-methylanilino)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research, and further studies are needed to fully elucidate the compound’s mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-iodo-2-methylanilino)-N’-(2-pyridinylmethylene)acetohydrazide
  • 2-(4-iodo-2-methylanilino)-N’-(5-nitro-2-thienyl)methyleneacetohydrazide
  • 2-(4-iodo-2-methylanilino)-N’-(3-methyl-2-furyl)methyleneacetohydrazide

Uniqueness

2-(4-iodo-2-methylanilino)acetohydrazide is unique due to its specific structure, which includes an iodine atom attached to a methylaniline group. This structural feature imparts distinct chemical and biological properties to the compound, making it valuable for various research applications .

Properties

IUPAC Name

2-(4-iodo-2-methylanilino)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12IN3O/c1-6-4-7(10)2-3-8(6)12-5-9(14)13-11/h2-4,12H,5,11H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGLMXZMHQKNQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12IN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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